

Technical Support Center: Aficamten and Hypertrophic Cardiomyopathy (HCM)

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Compound of Interest

Compound Name: Aficamten

Cat. No.: B8198243

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of genetic mutations in Hypertrophic Cardiomyopathy (HCM) on the response to **Aficamten**.

Frequently Asked Questions (FAQs)

Q1: What is the general efficacy of **Aficamten** in patients with hypertrophic cardiomyopathy?

Aficamten, a next-in-class cardiac myosin inhibitor, has demonstrated significant efficacy in clinical trials for patients with both obstructive (oHCM) and non-obstructive (nHCM) hypertrophic cardiomyopathy.[1][2][3][4] In the pivotal Phase 3 SEQUOIA-HCM trial for oHCM, **Aficamten** met the primary endpoint by showing a statistically significant improvement in exercise capacity as measured by peak oxygen uptake (pVO₂) compared to placebo.[4] Furthermore, the trial demonstrated statistically significant and clinically meaningful improvements across all 10 prespecified secondary endpoints, including the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS) and reductions in the left ventricular outflow tract (LVOT) gradient.[4] The Phase 2 REDWOOD-HCM trial also showed that **Aficamten** led to significant reductions in both resting and post-Valsalva LVOT gradients.[5][6]

Q2: Is there evidence that the response to **Aficamten** is dependent on the specific HCM-causing genetic mutation (e.g., MYH7 vs. MYBPC3)?

Currently, there is limited publicly available data from clinical trials that directly compares the efficacy of **Aficamten** between patients with different HCM-causing genetic mutations, such as those in the β -myosin heavy chain (MYH7) and myosin-binding protein C (MYBPC3) genes.[1] While HCM is well-established as a disease of the sarcomere, and the inclusion criteria for major clinical trials like SEQUOIA-HCM and ACACIA-HCM include patients with a known disease-causing gene mutation, detailed sub-group analyses based on genotype have not been extensively published.[7][8] One analysis from the REDWOOD-HCM trial in non-obstructive HCM did stratify a responder analysis by the presence or absence of a "Gene/Family History," but did not provide a breakdown by specific genes.[9] The scientific community has highlighted the need for future research to explore the efficacy of cardiac myosin inhibitors in genotypically different populations.[1][3]

Q3: How is genetic status considered in current **Aficamten** clinical trials?

Genetic testing is an important component of patient selection in **Aficamten** clinical trials. For instance, the inclusion criteria for the SEQUOIA-HCM and ACACIA-HCM trials specify that a patient can be enrolled if they have a left ventricular wall thickness of ≥ 13 mm and a known disease-causing gene mutation or a positive family history of HCM.[7][8] This indicates that genetic data is being collected for trial participants. However, the primary analyses of these trials have focused on the overall efficacy and safety in the broader HCM population rather than on genotype-specific outcomes. The exclusion criteria for these trials also screen out known or suspected infiltrative, genetic, or storage disorders that can mimic HCM, such as Fabry disease and Noonan syndrome.[7][8][10]

Q4: My research is showing variable responses to **Aficamten** in cell lines with different HCM mutations. What could be the cause?

Variability in response to **Aficamten** across different HCM mutations is an expected and important area of investigation. Here are some potential factors to consider:

- Mutation-specific effects on myosin function: Different mutations in sarcomeric proteins can lead to distinct biophysical consequences. For example, some mutations may primarily affect the force-generating state of myosin, while others might impact its energy utilization or relaxation properties.[11] **Aficamten** works by inhibiting the entry of myosin into a force-producing state, so its efficacy could theoretically differ depending on the specific molecular defect.[4]

- Presence of modifier genes: The genetic background of your cell lines could contain variants in other genes that influence the severity of the HCM phenotype or the response to therapy.
- Experimental conditions: Ensure that your experimental protocols, including drug concentration, treatment duration, and the functional assays used, are consistent and optimized for each cell line.

Troubleshooting Guides

Problem: Inconsistent or unexpected patient-reported outcomes in a study cohort.

- Possible Cause 1: Underlying genetic heterogeneity.
 - Troubleshooting Step: If not already done, perform genetic sequencing on your cohort to identify the specific HCM-causing mutations. Analyze patient-reported outcome data (e.g., KCCQ scores) by stratifying patients based on their genotype.
- Possible Cause 2: Subjectivity of patient-reported outcomes.
 - Troubleshooting Step: Correlate patient-reported outcomes with objective functional measures, such as changes in peak VO₂, LVOT gradient, and cardiac biomarkers (e.g., NT-proBNP), to provide a more comprehensive picture of treatment response.

Problem: Difficulty in establishing a clear genotype-phenotype correlation with Aficamten response.

- Possible Cause: Insufficient sample size.
 - Troubleshooting Step: HCM is genetically heterogeneous.^[1] Studies with small sample sizes may lack the statistical power to detect significant differences in treatment response between different mutation groups. Consider collaborating with other research groups to pool data and increase your sample size.
- Possible Cause: Focus on a single endpoint.

- Troubleshooting Step: Evaluate a range of endpoints to assess treatment response. This should include echocardiographic parameters, exercise capacity, cardiac biomarkers, and patient-reported outcomes. A composite endpoint analysis may also be beneficial.

Quantitative Data Summary

Table 1: Efficacy of **Aficamten** in Obstructive HCM (SEQUOIA-HCM Trial)

Endpoint	Aficamten Group	Placebo Group	Between-Group Difference	p-value
Change in Peak VO ₂ (mL/kg/min)	1.8	0.0	1.7	<0.001
Change in Valsalva LVOT Gradient (mmHg)	-50.9	-	-	<0.001
Change in Resting LVOT Gradient (mmHg)	-38.5	-	-	<0.001
Change in KCCQ-CSS	12	5	7.9	<0.001
Patients with ≥1 NYHA Class Improvement	64.9%	-	-	<0.001

Data from the SEQUOIA-HCM trial as reported in various sources.[\[2\]](#)[\[4\]](#)[\[12\]](#)

Table 2: Efficacy of **Aficamten** in Non-Obstructive HCM (REDWOOD-HCM Cohort 4)

Endpoint	Aficamten Group
Patients with ≥1 NYHA Class Improvement	55%
Asymptomatic Patients at Week 10	29%

Data from the REDWOOD-HCM Cohort 4 as reported in a review.[\[2\]](#)

Experimental Protocols

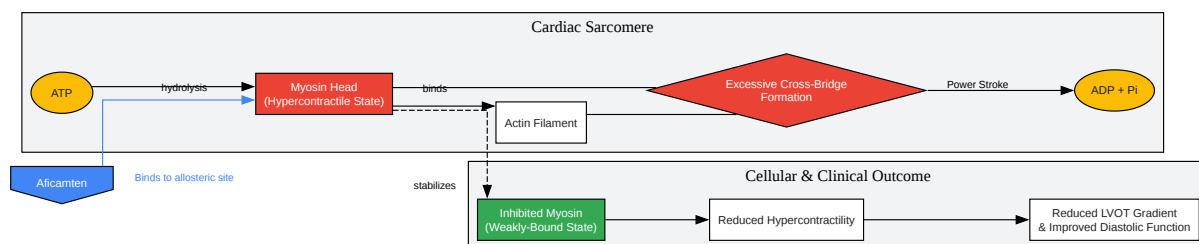
Genotyping of HCM Patients

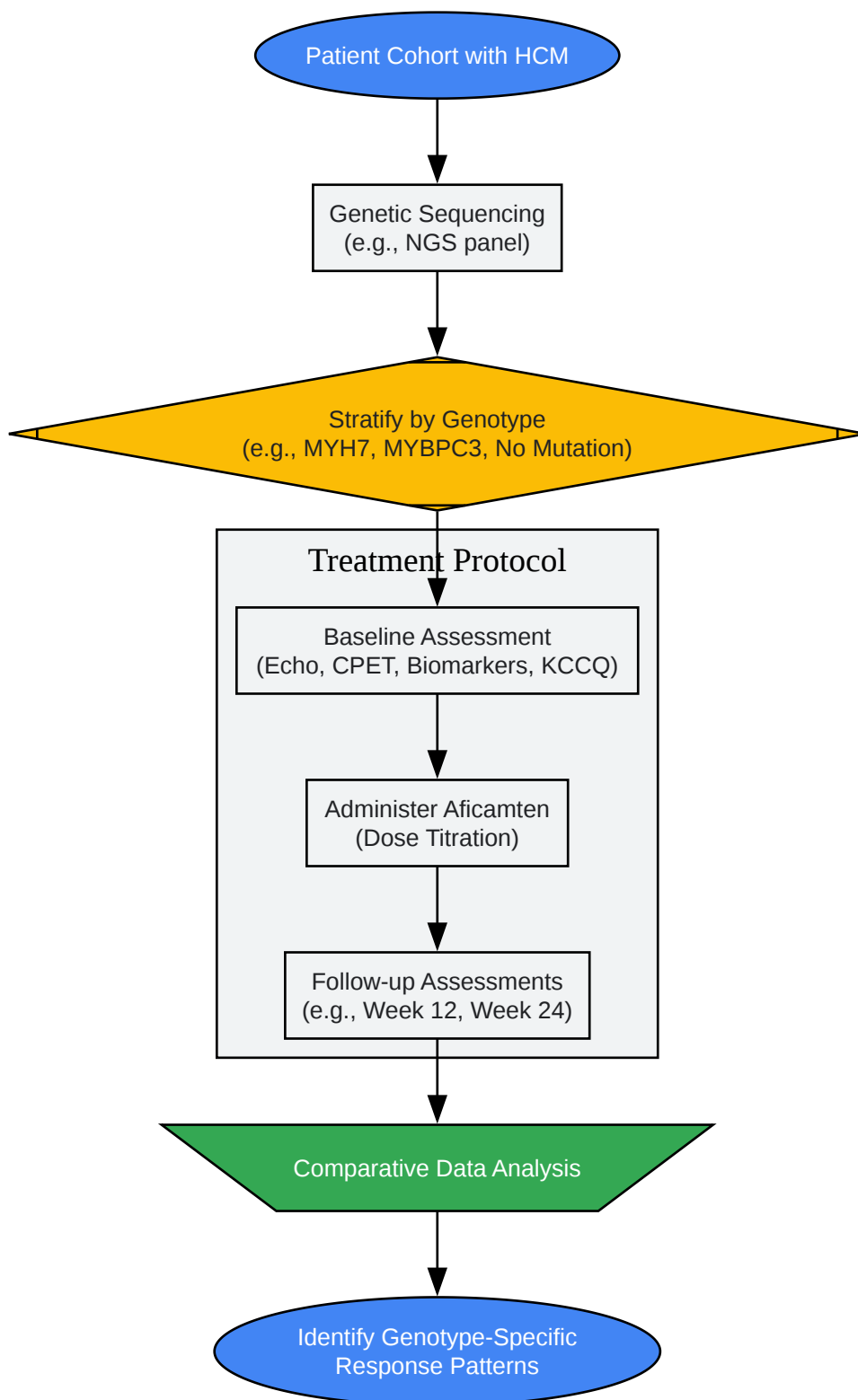
- **Sample Collection:** Obtain a blood or saliva sample from the patient for DNA extraction.
- **DNA Extraction:** Isolate genomic DNA using a commercially available kit according to the manufacturer's instructions.
- **Gene Panel Sequencing:** Perform next-generation sequencing (NGS) using a targeted gene panel that includes at least the eight core sarcomeric genes with the strongest evidence for causing HCM: MYBPC3, MYH7, TNNT2, TNNI3, TPM1, ACTC1, MYL2, and MYL3.[\[11\]](#)
- **Data Analysis:** Align sequencing reads to the human reference genome. Perform variant calling and annotation to identify genetic variants within the targeted genes.
- **Variant Classification:** Classify identified variants as pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign according to the American College of Medical Genetics and Genomics (ACMG) guidelines.

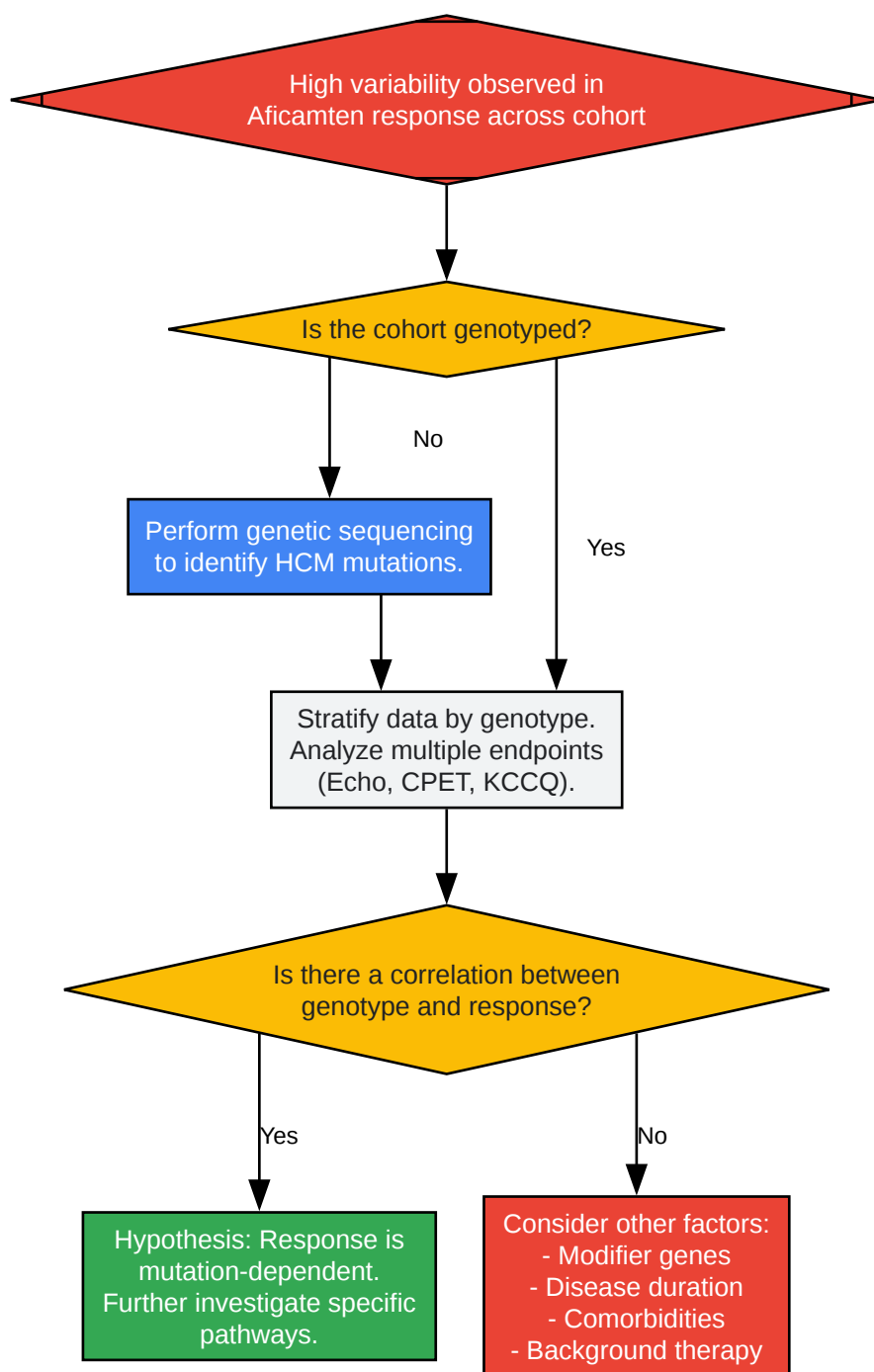
Echocardiographic Assessment of Aficamten Response

- **Baseline Assessment:** Prior to initiating **Aficamten** treatment, perform a comprehensive transthoracic echocardiogram to measure baseline parameters, including:
 - Left ventricular ejection fraction (LVEF)
 - Resting and post-Valsalva LVOT gradients
 - Left ventricular wall thickness
- **Dose Titration and Monitoring:** During the initial phase of treatment, perform echocardiograms at regular intervals (e.g., every 2-4 weeks) to guide dose titration. The dose of **Aficamten** is typically escalated based on the patient's LVOT gradient and LVEF.[\[7\]](#)
- **Follow-up Assessments:** Conduct follow-up echocardiograms at specified time points (e.g., 12 and 24 weeks) to evaluate the treatment effect on the parameters measured at baseline.

Visualizations







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